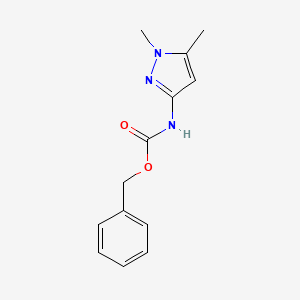

3-(Cbz-amino)-1,5-dimethylpyrazole

Description

Properties

IUPAC Name |

benzyl N-(1,5-dimethylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-8-12(15-16(10)2)14-13(17)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLMQFZKHYPZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for the Deprotection of 3-(Cbz-amino)-1,5-dimethylpyrazole

Abstract

The benzyloxycarbonyl (Cbz or Z) protecting group is a lynchpin in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical development.[1][2] Its removal is a critical step that demands careful consideration of substrate sensitivities. This document provides a comprehensive technical guide on the deprotection of 3-(Cbz-amino)-1,5-dimethylpyrazole, a common heterocyclic scaffold. We will explore various methodologies, from the workhorse catalytic hydrogenation to acidic and milder, novel approaches, offering detailed protocols and a framework for rational condition selection. The causality behind experimental choices, troubleshooting, and the underlying mechanistic principles will be discussed to ensure robust and reproducible outcomes in a research and development setting.

Introduction: The Cbz Group and the Pyrazole Core

The Cbz group offers robust protection for amines, stable to a wide range of non-reductive and non-strongly acidic or basic conditions, making it orthogonal to many other common protecting groups like Boc and Fmoc.[3][4] Its removal is most frequently accomplished via catalytic hydrogenation, which cleanly liberates the free amine, with toluene and carbon dioxide as the only byproducts.[1]

However, the presence of the 1,5-dimethylpyrazole ring introduces specific considerations. While generally stable, the potential for side reactions, such as ring reduction under harsh hydrogenation conditions or catalyst poisoning by the nitrogen-rich heterocycle, must be addressed.[5] The choice of deprotection strategy is therefore a balance between reaction efficiency and the preservation of the core molecular framework.

Deprotection Methodologies: A Comparative Overview

Several strategies exist for the cleavage of the Cbz group, each with distinct advantages and limitations. The optimal method is contingent on the overall molecular structure, the presence of other functional groups, and scale-up considerations.[6]

Table 1: Comparative Summary of Cbz Deprotection Conditions for this compound

| Method | Reagents & Catalyst | Typical Solvent(s) | Temperature | Key Advantages | Potential Drawbacks & Considerations | Citation(s) |

| Catalytic Hydrogenation (H₂ Gas) | H₂ (gas), 10% Pd/C | MeOH, EtOH, EtOAc | Room Temp. | Clean byproducts (toluene, CO₂), high yield, mild. | Potential for ring reduction, catalyst poisoning, requires specialized hydrogenation equipment. Incompatible with reducible functional groups (alkenes, alkynes).[7] | [1][4][6] |

| Transfer Hydrogenation | Ammonium formate, Formic acid, Cyclohexene | MeOH, EtOH | Room Temp. to Reflux | Avoids use of H₂ gas, often milder and more chemoselective.[8] | Requires stoichiometric hydrogen donor, potential for side reactions with the donor. | [1][5][6] |

| Acid-Catalyzed Cleavage | HBr in Acetic Acid, HCl, AlCl₃/HFIP | Acetic Acid, Dioxane, HFIP | Room Temp. to Elevated | Metal-free, scalable, useful for substrates incompatible with hydrogenation.[9] | Harsh conditions may not be suitable for acid-labile groups, potential for side reactions with the pyrazole ring. | [2][9][10] |

| Alcohol-Mediated Deprotection | Methanol, Ethanol | Methanol, Ethanol | Room Temp. | Extremely mild, metal-free, reported to be effective for N-Cbz protected pyrazoles.[11] | Substrate-specific, potentially slower reaction times. | [11][12] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA | 75 °C | Useful for sensitive substrates incompatible with hydrogenation or strong acid.[13] | Requires heating, potential for side reactions with the nucleophile. | [13][14] |

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Catalytic Hydrogenation

This process involves the palladium-catalyzed hydrogenolysis of the benzylic C-O bond. The reaction proceeds through an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the free amine.[1][5]

Caption: Mechanism of Cbz deprotection via catalytic hydrogenation.

Acid-Catalyzed Cleavage

Under strong acidic conditions, the carbamate oxygen is protonated, facilitating the cleavage of the benzyl C-O bond, often through an SN1 or SN2-type mechanism, to release the unstable carbamic acid.[2]

Caption: Mechanism of acid-catalyzed Cbz deprotection.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on experimental observations.

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This is often the preferred method due to its clean nature.[6]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOAc) in a flask appropriate for hydrogenation.[1]

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry in the air.[15]

-

Inerting: Seal the reaction vessel and purge with hydrogen gas by evacuating and backfilling with H₂ three times.[6]

-

Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient) at room temperature.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15]

-

Work-up: Once complete, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-1,5-dimethylpyrazole.[6] Further purification can be achieved by chromatography or crystallization if necessary.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

A convenient alternative that avoids the use of flammable H₂ gas.[5]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH₄), 3-5 equivalents

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in MeOH or EtOH.[6]

-

Reagent Addition: Add 10% Pd/C (10-20 mol%) followed by ammonium formate (3-5 equivalents).[1][6]

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[6]

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product may require an aqueous work-up to remove residual ammonium salts before further purification.

Protocol 3: Acid-Catalyzed Cleavage with HCl

A robust, metal-free option.[9][16]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or HCl in a suitable solvent (e.g., dioxane)

Procedure:

-

Dissolution: Dissolve the Cbz-protected substrate in a suitable solvent like dioxane or directly in concentrated HCl if solubility allows.

-

Reaction: Stir the solution at room temperature. The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the product.[16]

-

Isolation: The resulting salt can be used directly or neutralized with a base (e.g., aq. NaHCO₃) and extracted with an organic solvent to yield the free amine.

Protocol 4: Mild Deprotection using Low-Carbon Alcohols

A novel and mild method reported to be effective for Cbz-protected pyrazoles.[11][12]

Materials:

-

This compound

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolution: Add the Cbz-protected substrate to methanol or ethanol.[11]

-

Reaction: Stir the reaction mixture at room temperature.[11]

-

Monitoring: Track the reaction progress by HPLC or LC-MS. This method may require longer reaction times compared to others.[11]

-

Isolation: Once the reaction is complete, concentrate the solution under reduced pressure to obtain the crude product.

Workflow for Method Selection

Choosing the appropriate deprotection method is critical for success. The following workflow provides a logical approach to this selection process.

Caption: Decision workflow for selecting a Cbz deprotection method.

Troubleshooting and Field-Proven Insights

-

Incomplete Hydrogenation: If a hydrogenation reaction stalls, the catalyst may be poisoned.[5] Filtering the reaction mixture through a fresh pad of Celite® and adding a new batch of catalyst can often restart the reaction. Ensure solvents are of high purity and free from sulfur-containing impurities.

-

Ring Saturation: In the case of pyrazole ring reduction, consider switching to a milder hydrogen source like ammonium formate or using a less reactive catalyst.

-

Acid-Cleavage Side Products: If charring or decomposition is observed during acid cleavage, reducing the temperature or using a more dilute acid solution may be beneficial. The use of a Lewis acid like AlCl₃ in a fluorinated solvent can sometimes offer higher selectivity.[10][13]

-

Monitoring is Key: Regardless of the method, close monitoring by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts due to over-reaction.[1]

Conclusion

The deprotection of this compound can be achieved through several effective methods. While catalytic hydrogenation remains the gold standard for its cleanliness and efficiency, acid-catalyzed cleavage and emerging milder techniques provide valuable alternatives for substrates with specific sensitivities or for large-scale applications where handling hydrogen gas is a concern. By understanding the underlying mechanisms and carefully selecting the reaction conditions based on the substrate's properties, researchers can achieve successful and reproducible Cbz deprotection.

References

- Benchchem. (2025).

- Technical Disclosure Commons. (2025).

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.

- Benchchem. (2025).

- Benchchem. How to improve the efficiency of Cbz group removal.

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

- Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Horsley, P. A., et al. (2025).

- Benchchem. (2025). Technical Support Center: Cbz Deprotection via Hydrogenolysis.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

- Scientific Upd

- Common Organic Chemistry. Cbz Deprotection - Strong Acid.

- ResearchGate. (2022). Selective Cleavage of Cbz-Protected Amines.

- Eurekaselect. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tdcommons.org [tdcommons.org]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Cbz-Protected Amino Groups [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cbz Deprotection - Strong Acid [commonorganicchemistry.com]

Application Note: Functionalization of the Pyrazole Ring in 3-(Cbz-amino)-1,5-dimethylpyrazole

Executive Summary

This application note details the strategic functionalization of 3-(Cbz-amino)-1,5-dimethylpyrazole , a critical scaffold in the development of kinase inhibitors and GPCR ligands. While the pyrazole ring is a ubiquitous pharmacophore, the specific substitution pattern of the 1,5-dimethyl-3-amino core presents unique electronic and steric opportunities.

This guide focuses on the C4-position functionalization via Electrophilic Aromatic Substitution (EAS) and subsequent Palladium-catalyzed cross-coupling. We utilize the Carbobenzyloxy (Cbz) group not merely as a protecting group, but as a "masking" agent to modulate the electron density of the exocyclic amine, preventing catalyst poisoning while maintaining sufficient ring nucleophilicity for regioselective transformation.

Structural Analysis & Reactivity Profile

Electronic Landscape

The this compound molecule is an electron-rich heteroaromatic system. Understanding its electronic map is prerequisite to successful functionalization.

-

N1-Methylation: Fixes the tautomeric equilibrium. Unlike NH-pyrazoles, the 1,5-dimethyl isomer has a static bond structure, directing electrophilic attack exclusively to C4 .

-

C3-Cbz-Amine: The amino group is a strong electron donor (+M effect). However, the Cbz protection attenuates this donation via the carbonyl electron-withdrawing character. This is advantageous; it prevents over-reactivity (polymerization) while keeping C4 sufficiently nucleophilic for halogenation.

-

C4 Position: This is the "soft" nucleophilic center. It is the only aromatic proton remaining on the ring and is electronically activated by the adjacent N-methyl and Cbz-amino groups.

Reaction Workflow Visualization

The following diagram outlines the logical flow of the functionalization strategy, moving from the parent scaffold to a library of 4-aryl derivatives.

Figure 1: Strategic workflow for the C4-functionalization of the pyrazole scaffold.

Experimental Protocols

Protocol A: Regioselective C4-Bromination

Objective: To install a bromine handle at the C4 position with high regioselectivity, avoiding side reactions at the benzylic position of the Cbz group.

Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagent Choice:

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent:

-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize if yellow. -

Solvent: Acetonitrile (MeCN) (anhydrous, 0.1 M concentration)

-

Quench: Sodium thiosulfate (sat. aq.)

Step-by-Step Procedure

-

Dissolution: Charge a round-bottom flask with the substrate and MeCN. Stir until fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Lower temperature improves regioselectivity and suppresses radical bromination at the benzylic Cbz position.

-

Addition: Add NBS portion-wise over 15 minutes. The solution may turn slightly orange.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LCMS. Look for the mass shift of +78/80 Da (Br isotope pattern).

-

Workup:

-

Dilute with EtOAc.

-

Wash with saturated

(to quench excess bromine). -

Wash with water and brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Usually not required. If necessary, recrystallize from EtOH or flash chromatography.

Key QC Parameter: In

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To couple the 4-bromo-pyrazole intermediate with various aryl boronic acids.

Catalyst Selection:

Materials

-

Substrate: 4-Bromo-3-(Cbz-amino)-1,5-dimethylpyrazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

(0.05 equiv / 5 mol%) -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add the 4-bromo substrate, aryl boronic acid, and Pd catalyst to the vial.

-

Solvent Addition: Add 1,4-Dioxane and the aqueous

solution.-

Note: The ratio of Dioxane:Water should be approximately 4:1 to ensure solubility of both organic and inorganic components.

-

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of Pd(0).

-

Heating: Seal the vial and heat to 90 °C for 4–12 hours.

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove Pd black.

-

Dilute with EtOAc and wash with water.

-

-

Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Summary & Troubleshooting

Expected Analytical Data

The following table summarizes the expected shifts in analytical data upon functionalization.

| Compound Stage | Key 1H NMR Signal | LCMS Signature |

| Starting Material | ||

| Bromination Product | Signal Disappears | |

| Suzuki Product | New Aryl Signals ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Bromination | Radical side-reaction at Cbz-benzyl | Ensure reaction is kept in the dark; maintain 0°C during addition. |

| Stalled Suzuki Coupling | Catalyst poisoning by Pyrazole N | Switch to high-activity catalysts like XPhos Pd G2 or increase catalyst loading to 10 mol%. |

| De-halogenation (Protodebromination) | Hydride source in solvent | Ensure 1,4-Dioxane is peroxide-free and anhydrous; use fresh boronic acids. |

| Cbz Cleavage | Acidic byproduct accumulation | Add solid |

References

-

Regioselectivity of Pyrazole Functionalization

- Fustero, S., et al. "Regioselective Functionalization of the Pyrazole Ring." Chemical Reviews, 2011.

- Context: Defines the electronic bias of 1,5-substituted pyrazoles favoring C4 substitution.

-

Halogenation Protocols

- Voisin-Chiret, A. S., et al. "Synthesis of new 3,5-diaminopyrazoles." Tetrahedron, 2008.

- Context: Validates NBS/MeCN as a mild protocol for electron-rich heterocycles.

-

Suzuki Coupling on Aminopyrazoles

-

Cbz Group Stability

Sources

Application Notes and Protocols: 3-(Cbz-amino)-1,5-dimethylpyrazole in Heterocyclic Chemistry

Introduction: A Versatile Building Block for Fused Pyrazole Systems

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold and its fused derivatives stand out as privileged structures, forming the core of numerous therapeutic agents.[1] Among the key precursors for these complex molecules, 3-amino-1,5-dimethylpyrazole serves as a valuable and versatile building block. The strategic protection of its exocyclic amino group is paramount for directing the regioselectivity of subsequent cyclization reactions. This application note provides a detailed guide to the use of 3-(Cbz-amino)-1,5-dimethylpyrazole, the benzyl carbamate (Cbz) protected form of 3-amino-1,5-dimethylpyrazole, in the synthesis of fused heterocyclic systems, with a particular focus on the construction of pyrazolo[3,4-b]pyridines.

The Cbz protecting group offers a robust and reliable means of temporarily masking the nucleophilicity of the exocyclic amine. This strategic protection is crucial as 3-aminopyrazoles are ambident nucleophiles, possessing two reactive nitrogen centers: the endocyclic N2 and the exocyclic amino group. Unchecked, reactions with 1,3-dielectrophiles can lead to a mixture of isomeric products, namely pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. By protecting the exocyclic amine as a carbamate, the endocyclic nitrogen is rendered the sole primary nucleophilic site for the initial condensation step, thus ensuring a predictable and high-yielding pathway to the desired pyrazolo[3,4-b]pyridine core.

This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and application of this key intermediate.

Synthesis of this compound

The preparation of the title compound is a two-step process, beginning with the synthesis of the parent amine, 3-amino-1,5-dimethylpyrazole, followed by its protection with a Cbz group.

Part 1: Synthesis of 3-Amino-1,5-dimethylpyrazole

The synthesis of 3-amino-1,5-dimethylpyrazole can be achieved through the cyclocondensation of methylhydrazine with a suitable β-ketonitrile, such as cyanoacetone. This reaction is a well-established method for the formation of aminopyrazoles.[2]

Caption: Synthesis of 3-amino-1,5-dimethylpyrazole.

Experimental Protocol: Synthesis of 3-Amino-1,5-dimethylpyrazole

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Cyanoacetone | 1.0 | 83.09 | 8.31 g |

| Methylhydrazine | 1.1 | 46.07 | 5.07 g |

| Ethanol | - | 46.07 | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetone (8.31 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the cyanoacetone is fully dissolved.

-

Slowly add methylhydrazine (5.07 g, 0.11 mol) to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filter the resulting solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 3-amino-1,5-dimethylpyrazole.

Part 2: Cbz-Protection of 3-Amino-1,5-dimethylpyrazole

The protection of the exocyclic amino group is achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. This is a standard and efficient method for the formation of Cbz-carbamates.[3]

Caption: Cbz-protection of 3-amino-1,5-dimethylpyrazole.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Amino-1,5-dimethylpyrazole | 1.0 | 111.15 | 11.12 g |

| Dichloromethane (DCM) | - | 84.93 | 150 mL |

| Pyridine | 1.2 | 79.10 | 9.49 g |

| Benzyl Chloroformate (Cbz-Cl) | 1.1 | 170.59 | 18.76 g |

Procedure:

-

Dissolve 3-amino-1,5-dimethylpyrazole (11.12 g, 0.1 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (9.49 g, 0.12 mol) to the cooled solution.

-

Slowly add benzyl chloroformate (18.76 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Application in the Synthesis of Pyrazolo[3,4-b]pyridines

The primary application of this compound in heterocyclic chemistry is as a key intermediate for the regioselective synthesis of pyrazolo[3,4-b]pyridines. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound, followed by deprotection of the Cbz group.

Mechanism and Regioselectivity

The Cbz-protected aminopyrazole reacts with 1,3-dicarbonyl compounds, such as acetylacetone, in a reaction that proceeds via a condensation-cyclization sequence. The protection of the exocyclic amine forces the initial nucleophilic attack to occur from the endocyclic nitrogen (N2) of the pyrazole ring onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the remaining carbonyl group with the active methylene of the pyrazole ring (C4), and subsequent dehydration and aromatization to form the fused pyridine ring.

Caption: Regioselective synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol describes the synthesis of a model pyrazolo[3,4-b]pyridine derivative using acetylacetone as the 1,3-dicarbonyl component.

Step 1: Cyclocondensation

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 245.28 | 2.45 g |

| Acetylacetone | 1.2 | 100.12 | 1.20 g |

| Glacial Acetic Acid | - | 60.05 | 20 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (2.45 g, 10 mmol) in glacial acetic acid (20 mL).

-

Add acetylacetone (1.20 g, 12 mmol) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the Cbz-protected pyrazolo[3,4-b]pyridine.

Step 2: Cbz-Deprotection

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Cbz-protected pyrazolo[3,4-b]pyridine | 1.0 | - | (from previous step) |

| Palladium on Carbon (10%) | 10 mol% | - | catalytic |

| Methanol | - | 32.04 | 50 mL |

| Hydrogen (H₂) | - | 2.02 | 1 atm (balloon) |

Procedure:

-

Dissolve the Cbz-protected pyrazolo[3,4-b]pyridine in methanol (50 mL) in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final aminated pyrazolo[3,4-b]pyridine derivative.

Conclusion

This compound is a strategically important building block in heterocyclic chemistry. The Cbz protecting group plays a crucial role in directing the regioselectivity of cyclocondensation reactions, enabling the efficient and predictable synthesis of pyrazolo[3,4-b]pyridines. The protocols outlined in this application note provide a reliable framework for the preparation and utilization of this versatile intermediate, empowering researchers in the fields of medicinal chemistry and drug discovery to access a wide range of fused pyrazole derivatives with high therapeutic potential.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

- Faria, J. V.; et al. Pyrazoles: A Review of Their Importance in Medicinal Chemistry. Molecules 2017, 22(5), 848.

- Al-Mulla, A. Pyrazolo[3,4-b]pyridines: Synthesis and Biological Activity. Molecules 2017, 22(8), 1279.

- El-Sayed, W. A.; et al. Synthesis and biological evaluation of new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry 2017, 138, 925-937.

- Bulow, C. Synthesen von Pyrazolonderivaten. Berichte der deutschen chemischen Gesellschaft 1911, 44(2), 2005-2015.

-

Organic Syntheses. 3,5-Dimethylpyrazole. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

-

ARKIVOC. Recent developments in aminopyrazole chemistry. Available at: [Link]

-

PMC. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]

-

Organic Chemistry Portal. Cbz Protection - Common Conditions. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cbz-amino)-1,5-dimethylpyrazole

Welcome to the technical support resource for the synthesis of 3-(Cbz-amino)-1,5-dimethylpyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to empower your research.

Reaction Overview: The Cbz Protection of 3-amino-1,5-dimethylpyrazole

The synthesis involves the protection of the amino group of 3-amino-1,5-dimethylpyrazole using benzyl chloroformate (Cbz-Cl) under basic conditions. While conceptually straightforward, the nucleophilicity of the pyrazole amine and potential side reactions can complicate the procedure, often leading to suboptimal yields.

The primary transformation is as follows:

This guide will address the critical parameters of this reaction to help you achieve consistent, high-yield results.

Experimental Workflow

A successful synthesis relies on a logical flow of operations, from careful setup to rigorous purification. The following workflow diagram outlines the key stages.

Caption: Troubleshooting decision tree for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

The choice of base is critical. While inorganic bases like NaHCO₃ or K₂CO₃ can be used, they often require a biphasic solvent system and may not be strong enough to drive the reaction to completion with a weakly nucleophilic amine. [1]A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or acetonitrile is often superior. DIPEA is particularly useful as it is more sterically hindered and less likely to cause side reactions.

| Base | Solvent System | Strength | Key Considerations |

| NaHCO₃ / Na₂CO₃ | THF/Water, Dioxane/Water | Moderate | Standard Schotten-Baumann conditions; may be sluggish. [2] |

| Triethylamine (TEA) | DCM, THF, MeCN | Strong | Can be nucleophilic; potential for side reactions. |

| DIPEA | DCM, THF, MeCN | Strong | Non-nucleophilic due to steric hindrance; often the best choice. [3] |

| Pyridine | Pyridine (as solvent) | Moderate | Can act as both base and solvent; potential for N-acylation. [3] |

Q2: How does temperature control impact the yield?

Temperature is a key parameter to control selectivity. The reaction between the amine and Cbz-Cl is exothermic. Adding Cbz-Cl at a low temperature (0 °C) helps to control the reaction rate, minimizing the formation of side products. [4]After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting amine, the Cbz-protected product, and benzyl alcohol (a likely impurity). A typical system is ethyl acetate/hexanes. The starting amine is quite polar and will have a low Rf, while the product will be less polar with a higher Rf. Staining with potassium permanganate or ninhydrin (if a primary amine spot is expected) can aid visualization. For more precise monitoring, LC-MS is ideal.

Q4: Can I use a different protecting group?

Yes. While Cbz is a robust and common protecting group, others can be used. The tert-butyloxycarbonyl (Boc) group is another widely used protecting group, typically introduced using di-tert-butyl dicarbonate (Boc₂O). [1]The choice depends on the overall synthetic strategy, as Cbz and Boc groups have different deprotection conditions (Cbz is removed by hydrogenolysis, while Boc is removed with acid), a property known as orthogonality. [5]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a more robust and high-yield synthesis.

Materials:

-

3-amino-1,5-dimethylpyrazole (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-amino-1,5-dimethylpyrazole (1.0 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting amine is fully consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

References

-

After ammonium formate debenzylation or Cbz, the follow-up may cause this side reaction! (2023). Available from: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – . (2024). Total Synthesis. Available from: [Link]

-

Amine Protection / Deprotection . Fisher Scientific. Available from: [Link]

-

Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity . (n.d.). PMC. Available from: [Link]

-

Photochemical Protection of Amines with Cbz and Fmoc Groups . (n.d.). American Chemical Society. Available from: [Link]

-

Cbz-Protected Amino Groups . Organic Chemistry Portal. Available from: [Link]

-

Cbz-Protected Amino Groups . (2019). Available from: [Link]

-

Protecting Groups for Amines: Carbamates . (2018). Master Organic Chemistry. Available from: [Link]

-

Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol . (n.d.). Available from: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles . (2011). Beilstein Journals. Available from: [Link]

-

Developing deprotectase biocatalysts for synthesis . (n.d.). PMC. Available from: [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives . (n.d.). JOCPR. Available from: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines . (2021). Available from: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES . (2013). TSI Journals. Available from: [Link]

Sources

Minimizing side reactions during 3-(Cbz-amino)-1,5-dimethylpyrazole synthesis

Technical Support Center: 3-(Cbz-amino)-1,5-dimethylpyrazole Synthesis

Ticket System Status: ● Online Current Topic: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Synthetic Challenge

The synthesis of This compound involves two distinct chemical challenges that often frustrate researchers:

-

Regiocontrol (The "Isomer Trap"): Ensuring the methylhydrazine cyclizes to form the 1,5-dimethyl core rather than the thermodynamically competitive 1,3-dimethyl isomer.

-

Chemoselectivity (The "Bis-Cbz" Trap"): Preventing the over-reaction of the highly nucleophilic exocyclic amine with Benzyl Chloroformate (Cbz-Cl) to form the imide (bis-protected) impurity.[1]

This guide replaces standard operating procedures with a Troubleshooting & Optimization Matrix designed to diagnose and resolve these specific failure modes.

Module 1: The Regioselectivity Crisis (Ring Formation)

User Issue: "My LC-MS shows two peaks with the same mass (

Root Cause Analysis

The reaction between methylhydrazine and 3-aminocrotononitrile (or 3-oxobutanenitrile) is governed by the nucleophilicity differential between the two nitrogens of methylhydrazine.[1]

-

Target Pathway (1,5-dimethyl): The more nucleophilic

-methyl group ( -

Side Reaction (1,3-dimethyl): If proton transfer occurs or steric hindrance interferes, the unsubstituted

attacks first, leading to the "inverse" isomer.

Troubleshooting Protocol

| Variable | Recommendation | Mechanism / Rationale |

| Reagent Form | Use Methylhydrazine Free Base (not HCl salt) | The free base maximizes the nucleophilicity difference.[1] The inductive effect of the methyl group makes the |

| Temperature | Control at < 40°C initially | High temperatures promote thermodynamic equilibration, which often favors the sterically less crowded 1,3-dimethyl isomer. Kinetic control favors the 1,5-isomer.[1] |

| Solvent | Ethanol or Methanol | Protic solvents stabilize the polar transition states. Avoid non-polar solvents which may cause aggregation of the hydrazine. |

| pH Control | Maintain Neutral to Slightly Basic | Acidic conditions protonate the hydrazine, leveling the nucleophilicity difference and leading to isomer mixtures. |

Visualizing the Isomer Divergence

Caption: Kinetic control via N-methyl nucleophilicity dictates the formation of the desired 1,5-dimethyl isomer.

Module 2: The Cbz Protection Strategy

User Issue: "I am seeing a major impurity at M+134 relative to my product. My yield is low because this impurity consumes my starting material."

Root Cause Analysis

The impurity is the Bis-Cbz (Imide) species .[1]

-

Primary Reaction: Amine + Cbz-Cl

Carbamate (Product).[1] -

Side Reaction: The N-H proton on the newly formed carbamate is still acidic (

, lowered by the carbonyl). In the presence of excess base (like Triethylamine) or excess Cbz-Cl, the carbamate is deprotonated and reacts with a second equivalent of Cbz-Cl.[1]

Optimization Protocol

Q: Should I use Triethylamine (TEA) or DIPEA? A: No. Strong organic bases promote bis-acylation.[1]

-

Better Alternative: Use Schotten-Baumann conditions (Biphasic: Water/Ethyl Acetate or DCM with

or

Q: How do I handle Cbz-Cl addition? A: Dropwise at 0°C.

-

Cbz-Cl is highly reactive.[1] Dumping it in all at once creates high local concentrations, favoring the kinetic "double attack." Slow addition ensures the amine (which is more nucleophilic than the carbamate) consumes the reagent first.

Q: What if I still see Bis-Cbz? A: Selective Hydrolysis. [1]

-

If the bis-species forms, it is less stable than the mono-species.[1] Treat the crude mixture with mild base (e.g.,

in

Troubleshooting Decision Tree

Caption: Workflow to eliminate bis-acylation. Switching to inorganic bases prevents carbamate deprotonation.

Module 3: Analytical Validation

User Question: "How do I confirm I have the 1,5-dimethyl isomer and not the 1,3-dimethyl isomer without growing a crystal?"

Answer: Use NOE (Nuclear Overhauser Effect) NMR spectroscopy .

-

Irradiate the N-Methyl signal (approx 3.6 - 3.8 ppm).[1]

-

1,5-Isomer (Target): You will see an NOE enhancement of the C4-H (aromatic proton) and potentially the C5-Methyl group.[1] Crucially, the N-methyl is spatially close to the C5-methyl.[1]

-

1,3-Isomer (Impurity): The N-methyl is at position 1, but the C-methyl is at position 3.[1] The C5 position has a proton (or amine if regiochemistry flipped completely, but usually it's the methyl placement that varies). In the 1,3-dimethyl-5-amino isomer, the N-methyl is far from the C-methyl.[1]

| Signal | 1,5-Dimethyl Isomer | 1,3-Dimethyl Isomer |

| N-Me / C-Me Interaction | Strong NOE (Steric crowding) | Weak/No NOE (Distant) |

| Cbz-NH Chemical Shift | Sharp singlet | Often broader or shifted due to different H-bonding environment |

References

-

Regioselectivity in Pyrazole Synthesis

-

Cbz Protection Methodology

-

Purification of Pyrazole Isomers

Sources

Stability of 3-(Cbz-amino)-1,5-dimethylpyrazole under acidic conditions

Topic: Stability & Handling Under Acidic Conditions Ticket ID: CHEM-SUP-2024-882 Status: Resolved / Guide Published

Executive Summary

The molecule 3-(Cbz-amino)-1,5-dimethylpyrazole exhibits a stability profile characteristic of N-Cbz protected heteroaromatic amines (similar to Cbz-anilines).

-

Mild Acid (TFA/HCl dilute): STABLE. The Cbz group is retained. This allows for orthogonal deprotection of acid-labile groups (e.g., Boc, t-Butyl esters) on the same molecule.[1]

-

Strong Acid (HBr/AcOH, TfOH): UNSTABLE. The Cbz group is cleaved, yielding the free amine (3-amino-1,5-dimethylpyrazole).

-

Lewis Acids: Variable stability; Boron tribromide (BBr3) will cleave the Cbz.

Quick Reference: Acid Stability Matrix

| Reagent Condition | Temperature | Stability Status | Application |

| 10-50% TFA in DCM | 0°C to 25°C | ✅ Stable | Selective removal of Boc groups. |

| 1M - 4M HCl (aq) | 25°C | ✅ Stable | Salt formation / Solubility improvement. |

| 33% HBr in AcOH | 25°C to 60°C | ❌ Cleaved | Global deprotection (removes Cbz). |

| H₂ / Pd-C (1 atm) | 25°C | ❌ Cleaved | Mildest method for Cbz removal. |

| BBr₃ / DCM | -78°C to 0°C | ❌ Cleaved | Simultaneous deprotection of methoxy ethers and Cbz. |

Troubleshooting Guide

Workflow 1: Unexpected Cbz Loss

User Report: "I treated my compound with acid to remove a Boc group, but I lost the Cbz group on the pyrazole as well."

Figure 1: Decision tree for diagnosing premature Cbz cleavage.

Workflow 2: Solubility Issues in Acid

User Report: "My compound is not dissolving in the acidic deprotection cocktail, leading to incomplete Boc removal."

Root Cause: The pyrazole nitrogen (N2) and the carbamate are competing for protons. While the pyrazole ring is basic (pKa ~2.5), the Cbz-protected amine is less basic. In non-polar solvents (DCM) with TFA, the salt may precipitate.

Solution:

-

Increase Polarity: Switch from TFA/DCM (1:1) to TFA/DCM/H₂O (45:45:10) . The water helps solubilize the protonated salt.

-

Cosolvent: Add a small amount of HFIP (Hexafluoroisopropanol) to the mixture; it is excellent for solubilizing peptides and protected amines.

Technical FAQs

Q1: Is the Cbz group on a pyrazole amine more labile than on a standard aniline?

-

Answer: Slightly, but not significantly in the context of TFA stability. The pyrazole ring is electron-rich (pi-excessive). In theory, this electron donation could stabilize the carbocation intermediate formed during acid hydrolysis. However, under standard Boc-deprotection conditions (TFA, RT), the Cbz remains intact. The primary risk is if you use Lewis acids (like AlCl₃ or BBr₃), where the coordination to the pyrazole nitrogens can facilitate cleavage.

Q2: Can I use hydrogenation (H₂/Pd-C) to remove the Cbz if my molecule contains sulfur?

-

Answer: Sulfur is a catalyst poison. If your molecule contains a thioether (e.g., Methionine analog) or a free thiol, Pd/C will be deactivated.

-

Workaround: Use HBr in Acetic Acid (Acidolytic cleavage) or Birch reduction (Na/NH₃) if the structure permits. Alternatively, use higher catalyst loading (100-200% w/w) or Pd(OH)₂ (Pearlman's catalyst).

Q3: How do I distinguish the 1,5-dimethyl isomer from the 1,3-dimethyl isomer during synthesis or degradation?

-

Answer: This is critical because acid-mediated rearrangement is rare but possible under extreme conditions.

-

NMR: In 1,5-dimethylpyrazole, the C3-H (or substituent) and the N-Me are spatially distant. In 1,3-dimethylpyrazole, the N-Me and C5-H are closer. NOE (Nuclear Overhauser Effect) experiments can confirm the regiochemistry.

-

Stability: The 1,5-isomer is sterically more congested but generally stable.

-

Validated Experimental Protocols

Protocol A: Selective Boc Removal (Retaining Cbz)

Use this when you have a Boc group elsewhere in the molecule and want to keep the pyrazole-Cbz intact.

-

Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of Dichloromethane (DCM).

-

Acid Addition: Add 5 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

-

Optional: Add 2.5% Triisopropylsilane (TIPS) if the molecule contains tert-butyl cations that might re-attach to the pyrazole ring.

-

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by HPLC/TLC.

-

Quench: Concentrate the mixture in vacuo (do not heat above 30°C). Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The Boc group is removed; the this compound core remains intact as a TFA salt.

Protocol B: Cbz Cleavage (Acidolytic Method)

Use this when hydrogenation is not possible (e.g., presence of sulfur or alkenes).

-

Reagent: Prepare or purchase 33% HBr in Glacial Acetic Acid .

-

Reaction: Dissolve the substrate in a minimum amount of acetic acid. Add 5–10 equivalents of the HBr/AcOH solution.

-

Conditions: Stir at room temperature for 1–3 hours. If reaction is slow, heat to 50°C (monitor closely for degradation).

-

Workup:

-

Precipitate the amine hydrobromide salt by adding cold Diethyl Ether (Et₂O).

-

Filter the solid.

-

Alternative: Neutralize with saturated NaHCO₃ (carefully!) and extract with EtOAc.

-

Protocol C: Cbz Cleavage (Hydrogenolysis - Standard)

The cleanest method if the molecule tolerates reduction.

-

Catalyst: 10% Pd/C (10 wt% loading relative to substrate).

-

Solvent: Methanol or Ethanol (add 1% HCl or AcOH if the free amine is unstable or volatile).

-

Hydrogen: Hydrogen balloon (1 atm) or Parr shaker (30 psi).

-

Time: 2–12 hours at RT.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

Mechanistic Visualization

The following diagram illustrates the orthogonality of the protecting groups on the pyrazole scaffold.

Figure 2: Orthogonal deprotection pathways for Cbz-protected pyrazoles.

References

-

Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Cbz stability in TFA vs. HBr).

-

Heller, S. T.; Sarpong, R. "Chemoselective Deprotection of Cbz-Amides in the Presence of Cbz-Amines." Organic Letters, 2010, 12, 4572–4575. (Discusses nuances of Cbz stability on different nitrogen types).

-

Elguero, J. "Pyrazoles and their Benzo Derivatives." In Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 3. (Authoritative source on pyrazole reactivity and stability).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals and perform small-scale pilot reactions before committing valuable material.

Sources

Technical Support Center: Purification of 3-(Cbz-amino)-1,5-dimethylpyrazole

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of crude 3-(Cbz-amino)-1,5-dimethylpyrazole. This document provides in-depth troubleshooting advice and detailed protocols designed for chemistry professionals. Our goal is to move beyond simple instructions to explain the underlying principles, enabling you to adapt and troubleshoot effectively.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding what you need to remove. The impurity profile of crude this compound can vary based on the reaction conditions, but typically includes a few common culprits.

FAQ: Common Impurities

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: Your crude product likely contains a mixture of starting materials, reagents, and byproducts. Key species to look for include:

-

Unreacted Starting Material: 3-Amino-1,5-dimethylpyrazole. This is a basic compound and can often be removed with an acidic wash.

-

Excess Reagent: Benzyl chloroformate (Cbz-Cl). This is highly reactive and is often quenched during the work-up, but traces may remain.

-

Reagent Byproducts:

-

Benzyl alcohol: Formed from the hydrolysis of Cbz-Cl.

-

Dibenzyl carbonate: Formed from the reaction of Cbz-Cl with carbonate bases.

-

-

Base: Any inorganic (e.g., NaHCO₃, K₂CO₃) or organic (e.g., triethylamine, pyridine) base used in the reaction. Most inorganic bases are removed with an aqueous work-up.

-

Solvent: Residual reaction solvent.

Q2: My NMR shows a duplicate set of peaks, suggesting an isomer. How is this possible?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis, especially if the precursors are unsymmetrical[1]. While your starting material, 1,5-dimethyl-3-aminopyrazole, is defined, it's critical to ensure its purity. If the synthesis of the aminopyrazole itself could have produced an isomeric mixture (e.g., 1,3-dimethyl-5-aminopyrazole), that impurity would carry through and become Cbz-protected as well, leading to a difficult-to-separate regioisomeric product.

Section 2: Purification Strategy & Troubleshooting

The purification strategy you choose will depend on the physical state of your crude product and the nature of the impurities identified by preliminary analysis (e.g., Thin-Layer Chromatography - TLC).

General Purification Workflow

The following diagram outlines a logical workflow for purifying your crude product.

Caption: General workflow for purifying crude this compound.

FAQ: Aqueous Work-up & Liquid-Liquid Extraction (LLE)

Q3: My crude reaction mixture is a slurry. What's the first step?

A3: The first step is a standard aqueous work-up. Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Then, wash this organic solution sequentially with different aqueous solutions to remove specific types of impurities.

Q4: What is the purpose of each wash during the work-up?

A4: Each wash targets a different class of impurity. A typical sequence is:

-

Water Wash: Removes bulk water-soluble materials like salts.

-

Dilute Acid Wash (e.g., 1M HCl): Removes unreacted basic starting material (3-amino-1,5-dimethylpyrazole) and any organic bases used[2]. The protonated amine becomes a water-soluble salt and partitions into the aqueous layer.

-

Dilute Base Wash (e.g., 5% NaHCO₃ solution): Neutralizes any remaining acid and removes acidic impurities.

-

Brine Wash (saturated NaCl solution): Removes residual water from the organic layer before drying, breaking up any emulsions.

FAQ: Recrystallization

The introduction of the Cbz group often makes the resulting product easier to crystallize[3]. This should be the preferred method for purification if your crude product is a solid or can be solidified.

Q5: My crude product is a sticky oil. How can I get it to crystallize?

A5: An oil that won't crystallize is often due to significant impurities.

-

Initial Cleanup: First, perform a thorough aqueous work-up as described above. This may remove enough impurities for the product to solidify upon concentration.

-

Trituration: Add a poor solvent (like hexanes or diethyl ether) in which your product is insoluble but the oily impurities are soluble. Vigorously stir or sonicate the mixture. This can "wash" the oil and induce crystallization.

-

Solvent Screening: If the product is still an oil, a small amount may need to be purified by column chromatography to obtain a "seed crystal" to induce crystallization in the bulk material[4].

Q6: How do I choose the right solvent system for recrystallization?

A6: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For Cbz-protected amines, common solvent systems are alcohols, esters, and their mixtures with non-polar solvents.

| Solvent System | Rationale & Comments |

| Ethanol / Water | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point), then add a few more drops of hot ethanol to clarify. Allow to cool slowly[2]. |

| Ethyl Acetate / Hexanes | A very common and effective system. Dissolve in minimal hot ethyl acetate, then add hexanes until the cloud point is reached. |

| Isopropanol (IPA) | A single solvent system that often works well. |

| Toluene | Can be effective, especially for larger-scale crystallizations. |

Q7: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?

A7: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the product's melting point[4].

-

Solution 1: Use a lower-boiling point solvent system.

-

Solution 2: Use a larger volume of solvent to keep the concentration of the solute lower as it cools.

-

Solution 3: Allow the solution to cool much more slowly. Rapid cooling encourages oiling; slow cooling promotes crystal lattice formation.

FAQ: Column Chromatography

When recrystallization fails or when impurities have very similar polarity to the product (visible as close-running spots on a TLC plate), column chromatography is the method of choice[1][5].

Q8: What is a good starting point for a mobile phase to purify my Cbz-protected pyrazole?

A8: A gradient of ethyl acetate (EtOAc) in hexanes (or petroleum ether) is the standard for normal-phase silica gel chromatography of moderately polar compounds like this[5].

-

TLC Analysis: First, find a solvent system that gives your product an Rf (retention factor) of ~0.25-0.35 on a silica TLC plate. This is the ideal elution condition for the column.

-

Starting Gradient: A good starting point for the column could be a gradient from 10% EtOAc/Hexanes to 40% EtOAc/Hexanes.

Q9: My compound is streaking on the TLC plate and I'm getting poor recovery from the column. Why?

A9: The pyrazole nitrogen atoms can be slightly basic and interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to streaking and irreversible adsorption[6].

-

Solution: Deactivate the silica gel. Add ~0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., for every 100 mL of eluent, add 0.5-1 mL of Et₃N)[2]. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through the column cleanly.

Q10: How should I load my sample onto the column for the best separation?

A10: Use the "dry loading" method, especially if your crude product is not very soluble in the initial mobile phase[5].

-

Dissolve your crude product in a strong, volatile solvent (like dichloromethane or methanol).

-

Add a small amount of silica gel (a few times the mass of your crude product) to this solution.

-

Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

-

Carefully add this powder to the top of your packed column. This technique ensures that the sample starts as a very narrow band, leading to much sharper peaks and better separation[5].

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point. You may need to adjust volumes and solvent ratios based on the scale of your reaction and the results of your TLC analysis.

Protocol 1: Purification by Recrystallization (Ethanol/Water)

-

Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Induce Saturation: While the ethanol solution is still hot, add hot water dropwise with swirling until you observe persistent cloudiness.

-

Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 50:50 ethanol/water.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

-

Analysis: Check the purity by measuring the melting point and acquiring an NMR spectrum.

Protocol 2: Purification by Silica Gel Column Chromatography

-

TLC Optimization: Determine the optimal mobile phase composition (e.g., 25% Ethyl Acetate / 74.5% Hexanes / 0.5% Triethylamine) that provides an Rf of ~0.3 for the desired product.

-

Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes with 0.5% Et₃N).

-

Sample Loading: Prepare your sample using the dry loading method as described in Q10.

-

Elution: Elute the column with your chosen mobile phase. If using a gradient, start with a low polarity (e.g., 10% EtOAc) and gradually increase the polarity (e.g., to 30% or 40% EtOAc) to elute your product.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

- Eicher, T., & Hauptmann, S. (2003).

- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.

-

MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

- BenchChem. (2025).

- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.

- BenchChem. (2025).

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- BenchChem. (2025). The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines.

- Master Organic Chemistry. (2018).

-

ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

-

Organic & Biomolecular Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to Reference Standards for the Analysis of 3-(Cbz-amino)-1,5-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth technical overview of reference standards for the analysis of 3-(Cbz-amino)-1,5-dimethylpyrazole, a key intermediate in various synthetic pathways. Due to the current lack of commercially available certified reference standards from major pharmacopeias, this document focuses on the establishment and qualification of an in-house primary reference standard, a critical process for ensuring data integrity and regulatory compliance.

The Imperative for a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product.[1] The US Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[2] For novel compounds like this compound, where a compendial standard is not available, the responsibility falls upon the developing organization to prepare and qualify an in-house reference standard.[3] This in-house standard then serves as the primary point of reference for critical activities such as analytical method validation, stability testing, and the quality control of manufactured batches.

Strategic Approach: Establishing an In-House Primary Reference Standard

The pathway to a qualified in-house reference standard involves a multi-step, scientifically rigorous process. This process encompasses the synthesis of a high-purity batch of the target compound, its comprehensive characterization to confirm identity and elucidate structure, and the accurate determination of its purity.

Caption: Workflow for establishing an in-house reference standard.

Part 1: Synthesis and Purification of this compound

The initial and most critical step is the synthesis of a batch of this compound with the highest possible purity. This typically involves the protection of the amino group of a suitable precursor.

Experimental Protocol: Synthesis

Objective: To synthesize benzyl (1,5-dimethyl-1H-pyrazol-3-yl)carbamate from 3-amino-1,5-dimethylpyrazole.

Materials:

-

3-Amino-1,5-dimethylpyrazole (CAS 35100-92-6)[1]

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Tetrahydrofuran (THF) and Water (or other suitable solvent system)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-amino-1,5-dimethylpyrazole (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in a mixture of THF and water (e.g., 2:1 ratio) and cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4] The pH should be monitored and maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and potential racemization if chiral centers were present.[5]

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Objective: To purify the synthesized this compound to a high degree of purity suitable for a reference standard. Recrystallization is a highly effective method for purifying Cbz-protected compounds.[5][6]

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane (or other suitable anti-solvent)

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Gradually add hexane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a cold mixture of ethyl acetate and hexane, and dry under vacuum.

-

Assess the purity of the recrystallized material by HPLC. If necessary, repeat the recrystallization process until the desired purity is achieved.

Part 2: Comprehensive Characterization and Purity Assessment

According to ICH Q6A guidelines, a reference standard for a new drug substance must be thoroughly characterized.[7][8][9] This involves a battery of analytical tests to confirm its identity, structure, and purity.

Structural Elucidation

A combination of spectroscopic techniques should be employed to unequivocally confirm the structure of the synthesized material.

| Analytical Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms the proton environment and connectivity. | Signals corresponding to the pyrazole ring protons, methyl groups, the Cbz protecting group (benzyl and carbamate protons), and the amine proton. |

| ¹³C NMR | Confirms the carbon skeleton. | Resonances for all unique carbon atoms in the molecule, including those of the pyrazole ring, methyl groups, and the Cbz moiety. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₅N₃O₂). |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic absorption bands for N-H stretching, C=O stretching (carbamate), and aromatic C-H stretching. |

Purity Determination

The purity of the reference standard must be accurately determined. The two primary approaches are the mass balance method and a 100% method like quantitative NMR (qNMR).

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling: A validated, stability-indicating HPLC method is essential for separating and quantifying any process-related impurities or potential degradants.

Experimental Protocol: HPLC Purity Method

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV scan).

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][10][11]

Quantitative NMR (qNMR) for Absolute Purity Assignment: qNMR is a powerful primary method for determining the purity of a reference standard without the need for a pre-existing standard of the same compound.[12] It relies on the direct proportionality between the integrated signal area and the number of nuclei.[7][8]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ikev.org [ikev.org]

- 10. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioprocessintl.com [bioprocessintl.com]

- 12. particle.dk [particle.dk]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.